molecular formula C10H18O B3032976 1-Cyclopentylpentan-1-one CAS No. 6636-80-2

1-Cyclopentylpentan-1-one

Cat. No.: B3032976
CAS No.: 6636-80-2
M. Wt: 154.25 g/mol
InChI Key: RBXGUJOEERWYQB-UHFFFAOYSA-N
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Description

1-Cyclopentylpentan-1-one is an organic compound with the molecular formula C10H18O It is a ketone, characterized by a cyclopentyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpentan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide under basic conditions. Another method includes the Grignard reaction, where cyclopentanone reacts with a Grignard reagent followed by oxidation to yield the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of cyclopentylidenepentanone. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted ketones and other derivatives

Scientific Research Applications

1-Cyclopentylpentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpentan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The pathways involved include the formation of tetrahedral intermediates and subsequent rearrangements.

Comparison with Similar Compounds

1-Cyclopentylpentan-1-one can be compared with other similar compounds such as:

    Cyclopentanone: A simpler ketone with a single cyclopentyl ring.

    Cyclohexylpentanone: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

    Cyclopentylhexanone: A compound with a longer carbon chain attached to the cyclopentyl group.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity compared to other ketones.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

IUPAC Name

1-cyclopentylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-8-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXGUJOEERWYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287719
Record name 1-cyclopentylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-80-2
Record name NSC52302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopentylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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